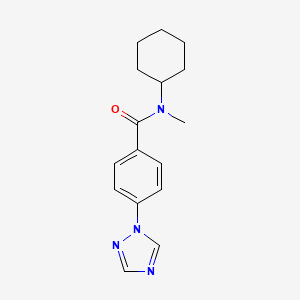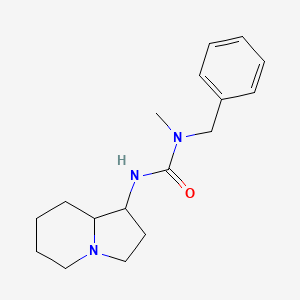
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, also known as OI-1, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. OI-1 belongs to the class of indolizidine alkaloids and has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine.
Mechanism of Action
The mechanism of action of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell division. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has also been shown to have other biochemical and physiological effects. Studies have shown that it has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of action of other drugs. However, one of the limitations of using 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is its complex synthesis process, which makes it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for research on 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea. One area of focus is the development of new cancer therapies that use 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea as a key component. Another area of focus is the development of new drugs that target the same enzymes as 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, but with improved pharmacological properties. Additionally, there is a need for further research on the biochemical and physiological effects of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea, particularly in the treatment of inflammatory and neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting material, which is a derivative of indolizidine. This is followed by a series of chemical reactions that involve the use of reagents such as sodium hydride, benzyl chloride, and methyl isocyanate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has been the subject of several studies that have investigated its potential therapeutic properties. One of the most promising applications of 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea is in the treatment of cancer. Studies have shown that 3-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-1-benzyl-1-methylurea has anti-proliferative effects on cancer cells, which makes it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-1-benzyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(13-14-7-3-2-4-8-14)17(21)18-15-10-12-20-11-6-5-9-16(15)20/h2-4,7-8,15-16H,5-6,9-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBMJSIWFUFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



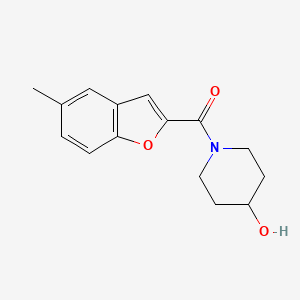
![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

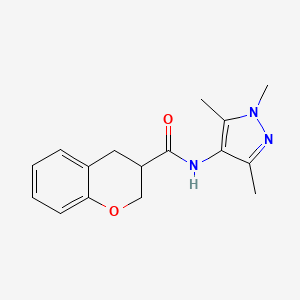
![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
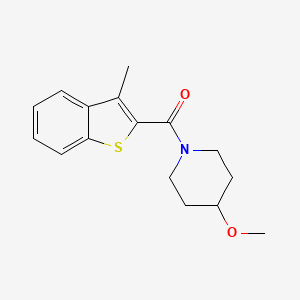
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
